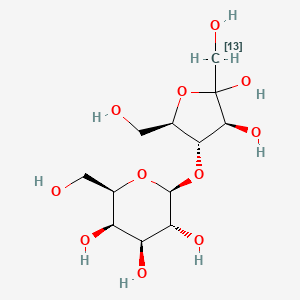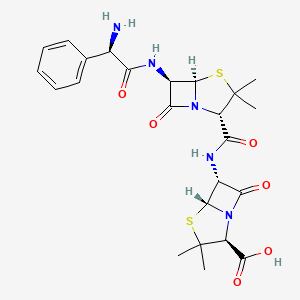
Penicillanyl Ampicillinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Penicillanyl Ampicillinamide is a compound belonging to the β-lactam antibiotics family, specifically derived from ampicillin. This compound is characterized by its antibacterial properties, making it a valuable asset in the treatment of various bacterial infections. The β-lactam ring structure is crucial for its antibacterial activity, as it interferes with the synthesis of bacterial cell walls.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Penicillanyl Ampicillinamide involves the reaction of ampicillin with specific reagents under controlled conditions. The process typically includes the formation of an amide bond between the penicillanyl and ampicillinamide moieties. The reaction conditions often require a solvent, such as dimethylformamide (DMF), and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the bond formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions: Penicillanyl Ampicillinamide undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, leading to the inactivation of the antibiotic.
Oxidation and Reduction: These reactions can modify the side chains of the compound, potentially altering its antibacterial activity.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often in the presence of β-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Leads to the formation of penicilloic acid derivatives.
Oxidation and Reduction: Can result in various oxidized or reduced forms of the compound, potentially with altered antibacterial properties.
科学研究应用
Penicillanyl Ampicillinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with bacterial enzymes and its role in bacterial resistance mechanisms.
Medicine: Investigated for its efficacy in treating bacterial infections, particularly those caused by β-lactamase-producing bacteria.
Industry: Utilized in the development of new antibiotics and in the study of β-lactamase inhibitors to combat antibiotic resistance.
作用机制
Penicillanyl Ampicillinamide exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is essential for cell wall formation. As a result, the bacterial cell wall is weakened, leading to cell lysis and death. The compound’s effectiveness is influenced by its ability to resist hydrolysis by β-lactamase enzymes, which are produced by some bacteria as a defense mechanism.
相似化合物的比较
Ampicillin: A parent compound of Penicillanyl Ampicillinamide, widely used as a broad-spectrum antibiotic.
Amoxicillin: Another β-lactam antibiotic with a similar structure and mechanism of action.
Cephalosporins: A class of β-lactam antibiotics with a broader spectrum of activity and resistance to β-lactamase enzymes.
Carbapenems: Highly effective β-lactam antibiotics with a broad spectrum of activity and resistance to most β-lactamases.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of penicillin and ampicillin. This combination enhances its antibacterial activity and provides a broader spectrum of action against various bacterial strains, including those resistant to other β-lactam antibiotics.
属性
分子式 |
C24H29N5O6S2 |
|---|---|
分子量 |
547.7 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H29N5O6S2/c1-23(2)14(17(31)27-13-19(33)29-15(22(34)35)24(3,4)37-21(13)29)28-18(32)12(20(28)36-23)26-16(30)11(25)10-8-6-5-7-9-10/h5-9,11-15,20-21H,25H2,1-4H3,(H,26,30)(H,27,31)(H,34,35)/t11-,12-,13-,14+,15+,20-,21-/m1/s1 |
InChI 键 |
VITJMCXQZSBRJH-SHJTWVOLSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)N[C@H]4[C@@H]5N(C4=O)[C@H](C(S5)(C)C)C(=O)O)C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



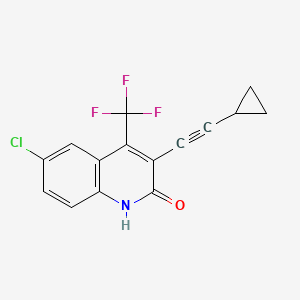

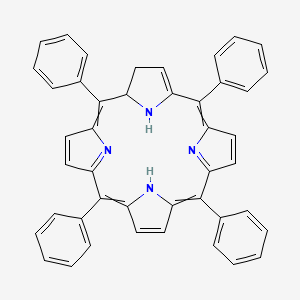
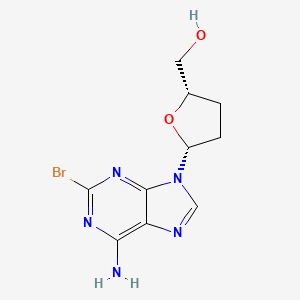
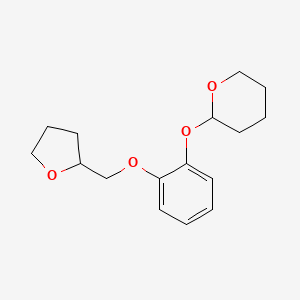

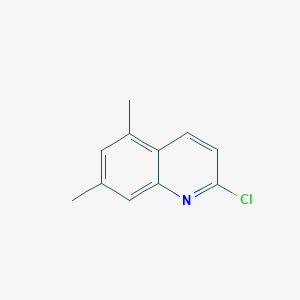

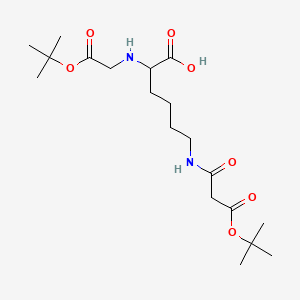
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)

